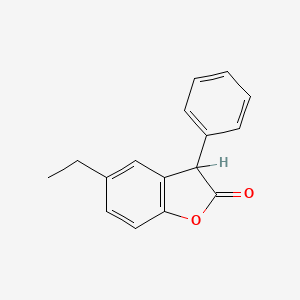

5-ethyl-3-phenyl-1-benzofuran-2(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-3-phenyl-3H-1-benzofuran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-2-11-8-9-14-13(10-11)15(16(17)18-14)12-6-4-3-5-7-12/h3-10,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGGBUNCZYKQKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 5 Ethyl 3 Phenyl 1 Benzofuran 2 3h One

Electrophilic and Nucleophilic Substitution Reactions on the Benzofuranone Core

The benzofuranone core possesses two aromatic rings: the benzene (B151609) ring of the benzofuran (B130515) system and the pendant phenyl group at the C3 position. Both can potentially undergo substitution reactions.

Electrophilic Aromatic Substitution: The benzene portion of the benzofuranone scaffold is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is influenced by the directing effects of the substituents. The ether oxygen is an activating, ortho-, para-directing group, while the carbonyl group of the lactone is a deactivating, meta-directing group. The ethyl group at the C5 position is an activating, ortho-, para-director. Considering these combined influences, electrophilic attack is most likely to occur at the C4 and C6 positions. The C7 position is sterically hindered by the adjacent fused ring.

Nucleophilic Aromatic Substitution: The benzene ring of the benzofuranone core is generally not susceptible to nucleophilic aromatic substitution due to its electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in the parent 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one structure. youtube.com

Ring-Opening and Rearrangement Pathways

The lactone ring of this compound is susceptible to cleavage under various conditions, leading to ring-opened products or subsequent molecular rearrangements.

A notable transformation involves the derivatization at the C3 position, followed by a base-catalyzed rearrangement. For instance, after bromination at the C3-position, the resulting 3-bromo-5-ethyl-3-phenyl-1-benzofuran-2(3H)-one can react with nucleophiles like thiourea (B124793). The intermediate isothiuronium (B1672626) salt, under basic conditions, undergoes an intramolecular rearrangement. researchgate.net This process involves the nucleophilic attack of the deprotonated phenolic oxygen (formed by lactone ring-opening) onto the isothiuronium moiety, leading to the formation of novel heterocyclic systems like 5-(2-hydroxy-5-ethylphenyl)-2-imino-1,3-thiazolidin-4-ones. researchgate.net This pathway highlights how the lactone can be opened to unmask a reactive phenol (B47542), which then participates in further cyclizations.

Acid-catalyzed rearrangements have also been observed in related dihydrobenzofuran systems, which can proceed through ring-opening of the furan (B31954) moiety to form stabilized intermediates that subsequently re-cyclize to yield different benzofuran isomers. nih.gov

Functionalization at Exocyclic Positions

The exocyclic ethyl and phenyl groups offer additional sites for chemical modification.

Ethyl Group: The ethyl group attached to the benzene ring can undergo reactions typical of alkylbenzenes. For example, free-radical halogenation, such as benzylic bromination using N-bromosuccinimide (NBS) under UV irradiation, would be expected to selectively occur at the benzylic position, yielding 5-(1-bromoethyl)-3-phenyl-1-benzofuran-2(3H)-one. This introduces a reactive handle for further nucleophilic substitution or elimination reactions. Oxidation of the ethyl group could also be achieved to form an acetyl group or a carboxylic acid, depending on the strength of the oxidizing agent.

Phenyl Group: The pendant phenyl group at C3 can undergo electrophilic substitution. The benzofuranone moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta- and para-positions of the phenyl ring. Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce new functional groups, allowing for the synthesis of a diverse library of derivatives. The position of substitution on the phenyl ring can significantly influence the biological activity of the resulting compounds. nih.gov

Decarbonylation–Oxidation Reactions of 3-Arylbenzofuran-2(3H)-ones

A significant and synthetically useful transformation of 3-arylbenzofuran-2(3H)-ones is their conversion to 2-hydroxybenzophenones through a decarbonylation–oxidation reaction. beilstein-journals.orgresearchgate.net This reaction can be performed under mild, transition-metal-free conditions, often using a base like cesium carbonate in a solvent such as tetrahydrofuran (B95107) (THF) under an open atmosphere. beilstein-archives.org

The mechanism involves the in-situ generation of a hydroperoxide from the solvent, which facilitates the oxidative cleavage of the lactone ring and the expulsion of carbon monoxide. beilstein-journals.orgresearchgate.net For this compound, this reaction yields (5-ethyl-2-hydroxyphenyl)(phenyl)methanone, a valuable scaffold in medicinal chemistry and a known UV absorber. beilstein-archives.org The reaction is robust and tolerates a variety of substituents on both the benzofuranone core and the 3-aryl group.

| Substrate (3-Arylbenzofuran-2(3H)-one) | Product (2-Hydroxybenzophenone) | Yield (%) |

|---|---|---|

| 5-Methyl-3-phenyl- | 2-Hydroxy-5-methylbenzophenone | 92 |

| 5-Ethyl-3-phenyl- | 5-Ethyl-2-hydroxybenzophenone | 84 |

| 5-Chloro-3-phenyl- | 5-Chloro-2-hydroxybenzophenone | 89 |

| 3-Phenyl- | 2-Hydroxybenzophenone (B104022) | 94 |

| 5-Methyl-3-(4-chlorophenyl)- | 2-Hydroxy-5-methyl-4'-chlorobenzophenone | 91 |

Data adapted from studies on transition-metal-free decarbonylation–oxidation reactions. beilstein-journals.orgbeilstein-archives.org

Condensation Reactions with Aldehydes for Aurone (B1235358) Synthesis

Aurones, or (Z)-2-benzylidene-1-benzofuran-3(2H)-ones, are a class of flavonoids known for their characteristic yellow color. tandfonline.com Their synthesis is commonly achieved through the condensation of benzofuran-3(2H) -ones (also known as coumaranones) with various aldehydes under acidic or basic conditions. mdpi.com

It is crucial to distinguish the starting material for aurone synthesis from the title compound of this article. 5-Ethyl-3-phenyl-1-benzofuran-2(3H) -one is a lactone, whereas the precursor for aurone synthesis is its structural isomer, 5-ethyl-1-benzofuran-3(2H) -one, which is a ketone. The ketone's α-methylene group (at the C2 position) is acidic and can be deprotonated to form an enolate, which then acts as a nucleophile in an aldol-type condensation with an aldehyde. Subsequent dehydration yields the exocyclic double bond characteristic of aurones. tandfonline.commdpi.com

Therefore, this compound does not directly undergo this condensation reaction to form aurones due to the absence of the required ketone-methylene functionality.

Formation of Heterocyclic Fused Systems

The benzofuranone scaffold can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often proceed through initial modification or ring-opening of the benzofuranone.

As mentioned previously (Section 3.2), derivatization of the C3 position with a thiourea group, followed by base-induced rearrangement and ring-opening, leads to the formation of a 5-(2-hydroxyphenyl)-substituted thiazolidinone. researchgate.net This represents the construction of a new five-membered heterocyclic ring appended to the original aromatic core.

Another potential route to fused systems involves converting the lactone into an amine-containing intermediate. For example, related 2-amino-3-aryl-3H-benzofurans have been shown to undergo smooth intramolecular cyclization to yield 1H-benzofuro[2,3-b]pyridin-2-one derivatives. researchgate.net This suggests that if the carbonyl group of this compound could be transformed into a suitable nitrogen-containing functionality, it could serve as a precursor for benzofuran-fused pyridinones and other related polyheterocyclic structures.

Derivatization Strategies for Structural Modification

Various strategies can be employed to modify the structure of this compound, enabling the exploration of structure-activity relationships for potential applications.

Modification at the C3 Position: The hydrogen atom at the C3 position is benzylic and adjacent to a carbonyl group, making it susceptible to substitution. A key strategy is bromination at this position, which installs a good leaving group. researchgate.net The resulting 3-bromo derivative is a versatile intermediate for introducing a range of nucleophiles, leading to C-S, C-N, or C-O bond formation at this stereocenter. researchgate.net

Lactone Ring Transformation: The most significant transformation of the lactone ring is the decarbonylation-oxidation reaction, which converts the benzofuranone into a 2-hydroxybenzophenone. beilstein-journals.orgresearchgate.net This fundamentally alters the core scaffold and provides access to a different class of compounds with distinct chemical and biological properties.

Exocyclic Group Functionalization: As detailed in Section 3.3, the ethyl and phenyl groups provide accessible sites for derivatization. Electrophilic substitution on the phenyl ring or free-radical reactions on the ethyl group can be used to introduce a wide array of substituents, thereby tuning the molecule's steric and electronic properties. nih.gov

Synthesis of Fused Systems: Using the benzofuranone as a starting point, multi-step sequences involving ring-opening followed by re-cyclization with different reagents can lead to the formation of fused heterocyclic systems, such as thiazolidinones or pyridinones, significantly increasing the molecular complexity. researchgate.netresearchgate.net

These derivatization strategies underscore the versatility of this compound as a scaffold for generating diverse molecular architectures.

Mechanistic Investigations of Reactions Involving 5 Ethyl 3 Phenyl 1 Benzofuran 2 3h One

Elucidation of Reaction Intermediates and Transition States

Understanding the transient species that form along a reaction coordinate is key to unraveling its mechanism. For reactions involving 3-arylbenzofuran-2(3H)-ones, several key intermediates have been proposed and studied.

In the context of oxidation and decarbonylation reactions , which convert 3-arylbenzofuran-2(3H)-ones into 2-hydroxybenzophenones, a radical mechanism is supported by experimental evidence. beilstein-journals.org The reaction is believed to proceed through a hydroperoxide adduct formed by the attack of an in-situ generated hydroperoxide (e.g., from tetrahydrofuran) on the benzofuranone scaffold. This is followed by the formation of various radical intermediates . The process is initiated by a base, which deprotonates the C3 position, and the resulting carbanion is trapped by the hydroperoxide. Homolytic cleavage and subsequent decarbonylation lead to the final product. beilstein-journals.orgresearchgate.net

For chemiluminescent transformations , the mechanism involves the formation of a high-energy 1,2-dioxetanone intermediate. The process is initiated by a base, which deprotonates the benzofuranone to form a resonance-stabilized anion. mdpi.com This anion reacts with molecular oxygen, either through a single-electron transfer with triplet oxygen to form a peroxyanion or by direct reaction with singlet oxygen. mdpi.com The peroxyanion then cyclizes to the unstable 1,2-dioxetanone. The breakdown of this intermediate is what leads to the emission of light. mdpi.com Mass spectrometry studies on related benzofuranones have identified fragmentation ions such as [M – H]⁻, [M – 2H]⁻, and [M – CO]⁻, which are decay products of the key molecular negative ions involved in the chemiluminescent pathway. researchgate.net

In photoreactions of related diazo-benzofuranones, light-induced deazotization leads to a quinonoid cumulenone intermediate. nih.gov This highly reactive species can then undergo various transformations, including dimerization or acid-catalyzed addition of water, the latter of which is proposed to proceed through a protonated cyclic carbene transition state. nih.gov While not directly studied for the title compound, these findings illustrate the potential for complex, high-energy intermediates in related systems.

Kinetic Studies and Reaction Rate Analysis

While detailed kinetic data for reactions involving 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one are not extensively documented, studies on related systems provide valuable insights. For instance, the dimerization of the cumulenone intermediate, formed from the photolysis of 3-diazo-3H-benzofuran-2-one, was found to occur at a nearly diffusion-controlled rate in hexane. nih.gov In contrast, the alternative Wolff-rearrangement pathway was deemed kinetically inaccessible due to a prohibitively high activation barrier, as supported by ab initio calculations. nih.gov

In the context of enzyme inhibition, kinetic characterization of certain 2-arylbenzofuran derivatives (a structurally related class) as cholinesterase inhibitors has shown them to act via reversible inhibition mechanisms. nih.gov Although this pertains to a biological interaction rather than a chemical transformation, it highlights the use of kinetic studies to determine the mode of action for this family of compounds. The rate and success of synthetic reactions, such as the decarbonylation-oxidation, are highly dependent on factors like the choice of base and solvent, indicating that the kinetics are sensitive to the specific reaction environment. beilstein-journals.orgresearchgate.net

Probing Catalytic Cycles in Metal-Mediated Transformations

Although a transition-metal-free pathway is well-documented for the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones, metal-catalyzed versions of this and other reactions exist. beilstein-journals.orgresearchgate.net For example, a nickel-catalyzed decarbonylation-oxidation has been reported as an innovative route to access 2-hydroxybenzophenones. beilstein-journals.org While the specific catalytic cycle for this compound is not detailed, a plausible mechanism would involve key steps common to transition metal catalysis.

A hypothetical catalytic cycle for a metal (M) catalyzed decarbonylation could involve:

Oxidative Addition: The metal catalyst inserts into a bond of the benzofuranone substrate.

Decarbonylation: The resulting complex eliminates a molecule of carbon monoxide.

Reductive Elimination: The final product is released, and the catalyst is regenerated to its active state.

Furthermore, palladium-catalyzed carbonylative syntheses of the benzofuranone core itself have been developed. One such mechanism involves the reaction of 2-(3-hydroxy-1-yn-1-yl)phenols with carbon monoxide, catalyzed by a PdI₂/KI system. researchgate.net These examples show that the benzofuranone scaffold can be both the product of and the substrate for metal-mediated transformations, each involving distinct catalytic cycles.

Solvent Effects and Their Influence on Reaction Mechanisms

The choice of solvent can dramatically alter the course and efficiency of a reaction by influencing solubility, stabilizing intermediates or transition states, and in some cases, acting as a reagent.

A striking example is the decarbonylation-oxidation of 3-arylbenzofuran-2(3H)-ones. The reaction proceeds efficiently in tetrahydrofuran (B95107) (THF) under open atmospheric heating. beilstein-journals.org This is because THF can undergo autoxidation to form THF hydroperoxide, which is a key reagent in the proposed radical mechanism. beilstein-journals.orgresearchgate.net When the reaction is conducted in degassed THF under an inert atmosphere, the transformation does not proceed, confirming the crucial role of the solvent in generating the necessary oxidizing agent. beilstein-journals.org Other solvents that cannot readily form hydroperoxides are ineffective for this specific transition-metal-free protocol. beilstein-journals.orgresearchgate.net

In the synthesis of related 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones, polar solvents were found to be unsuitable, leading to the decomposition of the substrate under basic conditions. royalsocietypublishing.org In contrast, nonpolar solvents like toluene (B28343) provided the desired product, highlighting the solvent's role in stabilizing the reactants and intermediates of the Michael addition and subsequent lactonization. royalsocietypublishing.org These findings underscore the critical need for careful solvent selection, as its effects are deeply intertwined with the underlying reaction mechanism.

Mechanistic Insights into Oxidation and Decarbonylation Processes

A transition-metal-free decarbonylation-oxidation protocol provides a powerful method for converting 3-arylbenzofuran-2(3H)-ones into valuable 2-hydroxybenzophenone (B104022) derivatives. doaj.orgbohrium.com Mechanistic studies, primarily using the closely related 5-methyl-3-phenyl-1-benzofuran-2(3H)-one as a model substrate, have led to a detailed proposed pathway. beilstein-journals.orgresearchgate.net

The proposed mechanism is as follows:

Initiation: The reaction is initiated by the in-situ generation of hydroperoxide from the solvent (THF) upon heating in the presence of atmospheric oxygen.

Radical Formation: In the presence of a base like cesium carbonate (Cs₂CO₃), the hydroperoxide facilitates the formation of radical intermediates from the benzofuranone substrate. The essential role of radicals was confirmed by control experiments where the addition of TEMPO, a known radical quencher, completely inhibited the reaction. beilstein-journals.org

Decarbonylation: The radical intermediate undergoes decarbonylation, losing a molecule of carbon monoxide (CO).

Product Formation: Subsequent rearrangement and oxidation steps lead to the final 2-hydroxybenzophenone product.

The efficiency of this transformation was optimized by screening various bases and solvents, with Cs₂CO₃ in THF proving to be the most effective combination.

| Entry | Base (equiv.) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Cs₂CO₃ (2.0) | THF | 12 | 92 |

| 2 | Cs₂CO₃ (1.0) | THF | 12 | 90 |

| 3 | Cs₂CO₃ (0.5) | THF | 12 | 45 |

| 4 | K₂CO₃ (1.0) | THF | 12 | 75 |

| 5 | NaOH (1.0) | THF | 12 | 60 |

| 6 | Cs₂CO₃ (1.0) | Dioxane | 24 | Trace |

| 7 | Cs₂CO₃ (1.0) | Toluene | 24 | Trace |

The reaction demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aryl rings. However, steric hindrance, particularly at the 4-position of the benzofuranone ring, can significantly impede the reaction. beilstein-journals.org

Proposed Mechanisms for Chemiluminescent Transformations

Benzofuran-2(3H)-ones are a well-known class of chemiluminescent compounds, and their light-emitting properties have been the subject of mechanistic investigation. rsc.org The generally accepted mechanism for their chemiluminescence is a base-induced process that proceeds through several key steps. mdpi.com

The proposed chemiluminescence mechanism is:

Deprotonation: A base abstracts the acidic proton at the C3 position of the benzofuranone ring, creating a resonance-stabilized carbanion.

Oxygenation: The carbanion reacts with molecular oxygen. This can occur via single-electron transfer to triplet oxygen (³O₂) to form a radical anion and a superoxide (B77818) radical, which then combine to form a peroxyanion. Alternatively, the carbanion can react directly with singlet oxygen (¹O₂) to form the same peroxyanion intermediate.

Cyclization: The peroxyanion undergoes intramolecular cyclization to form a highly strained, high-energy four-membered ring intermediate, a 1,2-dioxetanone.

Decomposition and Emission: This unstable 1,2-dioxetanone decomposes, often proposed to occur via a Chemically Induced Electron Exchange Luminescence (CIEEL) mechanism. This process involves the release of carbon dioxide (CO₂) and generates an excited-state emitter molecule (a substituted salicylate (B1505791) or related species). As this excited molecule returns to its ground state, it releases energy in the form of light. mdpi.com

This mechanism explains how the chemical energy stored in the strained 1,2-dioxetanone intermediate is efficiently converted into light energy.

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation of 5 Ethyl 3 Phenyl 1 Benzofuran 2 3h One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).

¹H NMR spectroscopy would reveal the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one, one would expect to observe specific signals corresponding to the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), the protons on the phenyl ring, and the protons on the benzofuran (B130515) core. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons, while the splitting patterns (multiplicity) would arise from spin-spin coupling with adjacent protons, allowing for the mapping of proton connectivity.

¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom. The chemical shifts would differentiate between aliphatic carbons (from the ethyl group), aromatic carbons (from the phenyl and benzene (B151609) rings), and the carbonyl carbon of the lactone ring, which would appear significantly downfield.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, confirming the connectivity within the ethyl group and the aromatic spin systems.

HSQC (Heteronuclear Single Quantum Coherence) would identify which protons are directly attached to which carbon atoms by correlating ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity (typically over two to three bonds). It would show correlations between protons and carbons that are not directly bonded, providing definitive evidence for the connection between the phenyl group, the ethyl group, and the benzofuranone skeleton.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy would be expected to show a strong absorption band characteristic of the C=O (carbonyl) stretching of the lactone ring, typically in the range of 1750-1800 cm⁻¹. Other significant peaks would correspond to C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-O stretching of the ether linkage within the benzofuranone core.

Raman Spectroscopy , which relies on inelastic scattering of light, is complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, it would provide additional information on the vibrations of the aromatic rings and the carbon skeleton.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. An HRMS analysis of this compound would provide an exact mass measurement of its molecular ion. This experimental mass can be compared to the calculated mass for the chemical formula C₁₆H₁₄O₂ to confirm its elemental composition. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer structural clues, as the molecule breaks apart in a predictable manner upon ionization.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and stereochemistry of the molecule and provide insights into intermolecular interactions, such as crystal packing forces.

Spectroscopic Analysis of Chemical Transformations and Reaction Progress

The elucidation of reaction mechanisms and the optimization of synthetic routes for compounds like this compound rely heavily on the meticulous monitoring of chemical transformations. Spectroscopic techniques are indispensable tools for tracking the progress of a reaction in real-time or at discrete intervals. These methods allow chemists to follow the depletion of starting materials, the emergence of intermediates, and the formation of the final product, thereby providing critical insights into reaction kinetics and pathways. The primary techniques employed for this purpose include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), often used in conjunction with chromatographic methods like Thin-Layer Chromatography (TLC) for qualitative progress assessment.

In the synthesis of substituted benzofuranones, monitoring the reaction is crucial for determining the optimal reaction time and conditions to maximize yield and minimize the formation of byproducts. For instance, in related syntheses, the progress of the reaction is often monitored by TLC. semanticscholar.org This technique, while not spectroscopic, provides a rapid and straightforward method to qualitatively observe the consumption of reactants and the appearance of the product spot. Once the reaction is deemed complete by TLC, spectroscopic analysis is then used to confirm the structure and purity of the isolated product.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for monitoring reaction progress. By taking aliquots from the reaction mixture at various time points, ¹H and ¹³C NMR spectra can reveal the gradual disappearance of signals corresponding to the starting materials and the concurrent appearance and increase in intensity of signals characteristic of the this compound product.

For example, in a hypothetical synthesis, one could monitor the disappearance of a key proton signal from a precursor and the emergence of the singlet corresponding to the proton at the C3 position of the benzofuranone ring. The chemical shift of this proton is highly diagnostic and its integration relative to an internal standard can provide quantitative data on the reaction's progress.

Below is a table of expected ¹H and ¹³C NMR chemical shifts for the final product, which would be the signals monitored for their appearance and increase in intensity over the course of the reaction. The data is based on analogous structures found in the literature. mdpi.com

| ¹H NMR | Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Phenyl-H | 7.25-7.45 | m | Aromatic protons |

| Benzofuranone-H | 6.90-7.20 | m | Aromatic protons |

| CH (C3) | ~5.3 | s | Methine proton |

| CH₂ (Ethyl) | ~2.5 | q | Methylene protons |

| CH₃ (Ethyl) | ~1.1 | t | Methyl protons |

| ¹³C NMR | Chemical Shift (δ ppm) | Assignment |

| C=O (C2) | ~176 | Carbonyl carbon |

| C-O (C8a) | ~152 | Aromatic carbon |

| C-Et (C5) | ~141 | Aromatic carbon |

| Phenyl-C | 128-138 | Aromatic carbons |

| Benzofuranone-C | 110-129 | Aromatic carbons |

| CH (C3) | ~42 | Methine carbon |

| CH₂ (Ethyl) | ~28 | Methylene carbon |

| CH₃ (Ethyl) | ~16 | Methyl carbon |

Infrared (IR) Spectroscopy is particularly useful for monitoring the transformation of functional groups. During the formation of the lactone ring in this compound, the most significant change would be the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch of the five-membered lactone ring. This typically appears in the range of 1780-1820 cm⁻¹. By monitoring the growth of this peak, one can track the progress of the cyclization reaction.

The following table summarizes the key IR absorption bands that would be monitored.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance/Disappearance |

| Lactone C=O | 1780 - 1820 | Appearance |

| Precursor Functional Group (e.g., OH) | 3200 - 3600 (broad) | Disappearance |

| Precursor Functional Group (e.g., C=O) | Varies based on structure | Shift in position or disappearance |

Mass Spectrometry (MS) can also be employed to monitor reaction progress, typically through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation of components in the reaction mixture followed by their detection based on their mass-to-charge ratio. The disappearance of the molecular ion peak of the starting material and the appearance of the molecular ion peak corresponding to this compound would be monitored. This provides a clear indication of the conversion of reactant to product.

Computational and Theoretical Chemistry Studies of 5 Ethyl 3 Phenyl 1 Benzofuran 2 3h One

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used and computationally efficient approach for calculating molecular properties with high accuracy. DFT calculations for 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one would focus on determining its most stable three-dimensional shape and understanding the distribution and energy of its electrons, which are fundamental to its chemical behavior.

The first step in a computational study is typically to determine the molecule's most stable geometry. This is achieved through a process called geometry optimization, which calculates the forces on each atom and adjusts their positions until a minimum energy structure is found. For this compound, this process would involve exploring different spatial arrangements (conformations) of the ethyl and phenyl groups relative to the benzofuranone core.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical DFT results and is not from a published study on this specific molecule.)

| Parameter | Description | Hypothetical Value |

| Dihedral Angle (C-C-C-C) | Angle between the benzofuranone plane and the phenyl ring | 45.8° |

| Bond Length (C=O) | Length of the carbonyl bond in the lactone ring | 1.21 Å |

| Bond Length (C-O) | Length of the ether bond in the furanone ring | 1.37 Å |

| Bond Angle (O-C-C) | Angle within the five-membered furanone ring | 109.5° |

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. DFT calculations would determine the energies of these orbitals for this compound and visualize their spatial distribution, showing which parts of the molecule are most involved in electron donation and acceptance.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: Values are hypothetical and represent typical outputs from DFT calculations for organic molecules.)

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.45 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.98 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 4.47 |

The distribution of electrons within a molecule is rarely uniform, leading to regions that are relatively electron-rich or electron-poor. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution. On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles or for hydrogen bonding. The aromatic rings would also exhibit characteristic potential distributions related to the substituents.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. DFT methods can calculate the magnetic shielding of atomic nuclei, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions can be highly accurate, with reported mean absolute errors of less than 0.2 ppm for ¹H NMR and 2.0 ppm for ¹³C NMR in some cases.

Similarly, DFT can be used to compute the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes (e.g., C=O stretch, C-H bend) to the experimentally observed bands. Studies on the parent 2(3H)-benzofuranone have utilized such calculations to assign its vibrational spectra.. For this compound, a key prediction would be the frequency of the carbonyl (C=O) stretching vibration, a prominent feature in its IR spectrum.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the concept; specific predicted data for the target molecule is not available.)

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Shift (CH2 of ethyl) | [Data not in literature] | [Data not in literature] |

| ¹³C NMR Shift (C=O) | [Data not in literature] | [Data not in literature] |

| IR Frequency (C=O stretch) | [Data not in literature] | [Data not in literature] |

Modeling of Reaction Mechanisms and Transition States

Theoretical calculations are instrumental in elucidating the step-by-step pathways of chemical reactions. By modeling the energies of reactants, products, intermediates, and transition states, chemists can understand how a reaction proceeds and what factors control its rate and outcome.

For this compound, computational modeling could be used to investigate its synthesis, for example, through the cyclization of a precursor molecule. Such studies can help rationalize why a particular regioisomer is formed over another and can guide the optimization of reaction conditions. Research on the synthesis of related 5-hydroxybenzofurans has proposed reaction pathways that could be further investigated and validated using transition state theory and DFT calculations.

Quantum Chemical Descriptors for Reactivity Prediction

From the fundamental properties calculated by DFT, such as HOMO and LUMO energies, a variety of quantum chemical descriptors can be derived to predict the reactivity of a molecule. These descriptors quantify aspects of chemical behavior in a more intuitive way.

Common reactivity descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is related to the HOMO-LUMO gap; molecules with a large gap are considered "hard," while those with a small gap are "soft."

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons.

These indices provide a quantitative framework for comparing the reactivity of this compound with other related compounds, helping to predict its behavior in various chemical environments.

Solvatochromic Properties and Environmental Effects on Electronic Structure

Computational and theoretical chemistry studies focusing specifically on the solvatochromic properties of this compound are not extensively available in the current body of scientific literature. However, by examining research on analogous benzofuran (B130515) derivatives, it is possible to infer the likely effects of solvent environments on the electronic structure of this compound. Solvatochromism refers to the change in the color of a chemical substance when the polarity of the solvent in which it is dissolved is changed. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule.

The electronic absorption spectra of molecules like benzofuran derivatives are influenced by the surrounding solvent medium. vlabs.ac.in The polarity of the solvent can lead to shifts in the absorption maxima (λmax) of electronic transitions, which are broadly categorized as n → π* (transitions of a non-bonding electron to an anti-bonding π orbital) and π → π* (transitions of an electron from a π bonding to a π anti-bonding orbital). youtube.com

In the case of benzofuran derivatives, which contain both π-systems and heteroatoms with non-bonding electrons (e.g., the oxygen atoms), both types of transitions can be expected. The direction of the solvatochromic shift (to longer wavelengths, i.e., a bathochromic or red shift, or to shorter wavelengths, i.e., a hypsochromic or blue shift) depends on whether the ground state or the excited state is more stabilized by the solvent. vlabs.ac.in

For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic shift. This is because the non-bonding electrons in the ground state are stabilized by polar solvents through dipole-dipole interactions or hydrogen bonding, thus increasing the energy gap for the transition. vlabs.ac.inyoutube.com Conversely, for π → π* transitions, the excited state is often more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, resulting in a bathochromic shift. youtube.com

Theoretical studies on related 2-phenylbenzofuran derivatives using methods such as Density Functional Theory (DFT) with the B3LYP exchange-correlation functional and the integral equation formalism polarizable continuum model (IEF-PCM) have been employed to investigate solvent effects. rsc.org These computational approaches allow for the calculation of electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), in various solvent environments. rsc.org

Research on a series of 2-phenylbenzofuran derivatives has shown that the HOMO and LUMO energy levels, and consequently the energy gap (Egap), are influenced by the dielectric constant of the solvent. rsc.org For these related compounds, a general trend was observed where the HOMO energies followed the order: gas > acetone > methanol ≥ water, and the LUMO energies followed the order: gas > acetone > methanol > water. rsc.org This indicates a stabilization of both frontier orbitals with increasing solvent polarity, with the effect being more pronounced for the LUMO.

While specific experimental data for this compound is not available, the following tables, based on data for analogous compounds, illustrate the principles of solvatochromism.

Table 1: Hypothetical Solvatochromic Shifts for n → π and π → π Transitions in a Benzofuran Derivative**

| Solvent | Polarity (Dielectric Constant) | n → π* λmax (nm) (Hypothetical) | π → π* λmax (nm) (Hypothetical) |

| n-Hexane | 1.88 | 350 | 280 |

| Dichloromethane | 8.93 | 342 | 285 |

| Acetone | 20.7 | 335 | 290 |

| Ethanol | 24.55 | 330 | 293 |

| Water | 80.1 | 320 | 298 |

This table is illustrative and based on general principles of solvatochromism. The values are not experimental data for this compound.

Table 2: Calculated Frontier Orbital Energies of a Related 2-Phenylbenzofuran Derivative in Different Media

| Medium | Dielectric Constant (ε) | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| Gas | 1.00 | -5.80 | -1.50 | 4.30 |

| Acetone | 20.70 | -5.85 | -1.65 | 4.20 |

| Methanol | 32.61 | -5.88 | -1.70 | 4.18 |

| Water | 78.35 | -5.90 | -1.72 | 4.18 |

Data adapted from computational studies on analogous 2-phenylbenzofuran derivatives and is intended for illustrative purposes. rsc.org

Chemical Structure Property Relationship Studies of 5 Ethyl 3 Phenyl 1 Benzofuran 2 3h One Derivatives

Influence of Substituents on Synthetic Yields and Reaction Selectivity

Research into the synthesis of related benzofuranone derivatives has shown that the presence of electron-donating groups on the phenyl ring can influence the reaction outcomes. For instance, in the synthesis of 3-aryl-benzofuranones, an increase in the electron-donating ability of the substituent on the 3-substituted benzene (B151609) ring has been found to be beneficial for improving antioxidant activity, which is often a desired property in these compounds. researchgate.net

Conversely, the presence and position of substituents on the benzofuranone core can also impact synthetic yields. For example, in the synthesis of 3-aminobenzofuran derivatives, it was observed that electron-rich groups, such as methoxy and methyl groups, at the 5-position of the ortho-hydroxy α-aminosulfone starting material resulted in good yields of the target compounds. nih.gov

The following table summarizes the observed influence of various substituents on the yield of benzofuranone derivatives based on available literature.

| Substituent Position | Substituent Type | Effect on Yield | Reference Compound Example | Yield (%) |

| 5-position of benzofuran (B130515) | Electron-donating (e.g., -OCH3, -CH3) | Good | tert-Butyl (5-methoxy-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | Not Specified |

| 5-position of benzofuran | Halogen (e.g., -F, -Cl) | Good to Excellent | tert-Butyl (5-fluoro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 92 |

| 5-position of benzofuran | Halogen (e.g., -Br) | Modest | tert-Butyl (5-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 50 |

| 3-position of benzofuran | Electron-donating (e.g., -OCH3) | Reaction Failed | Not Applicable | 0 |

| 3-position of benzofuran | Halogen (e.g., -Br, -F) | Excellent | tert-Butyl (3-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | 90-95 |

Relationship Between Molecular Structure and Spectroscopic Characteristics

The spectroscopic properties of 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one and its derivatives are directly correlated with their molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the chemical environment of the atoms within the molecule.

For example, in the ¹H NMR spectrum of 5-ethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one, the ethyl group at the 5-position exhibits a characteristic quartet and triplet pattern. nih.gov The chemical shifts of the protons on the phenyl and benzofuran rings are influenced by the presence and nature of other substituents. nih.gov

Similarly, the ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the lactone ring typically appears at a characteristic downfield chemical shift. nih.gov The positions of other carbon signals are affected by the electronic effects of the substituents. nih.gov

Infrared spectroscopy is useful for identifying functional groups. The carbonyl group (C=O) of the lactone ring in benzofuran-2(3H)-one derivatives gives rise to a strong absorption band in the IR spectrum, typically in the range of 1811-1817 cm⁻¹. nih.gov

The table below presents typical spectroscopic data for a representative this compound derivative.

| Spectroscopic Data for 5-Ethyl-3-(2-methyl-1H-indol-3-yl)benzofuran-2(3H)-one |

| ¹H NMR (400 MHz, Chloroform-d) |

| δ (ppm) |

| 8.10 |

| 7.25 |

| 7.21–7.11 |

| 7.09 |

| 6.94 |

| 5.09 |

| 2.55 |

| 2.27 |

| 1.15 |

| ¹³C NMR (101 MHz, Chloroform-d) |

| δ (ppm) |

| 176.9 |

| 151.9, 140.8, 135.3, 133.8, 128.3, 127.7, 127.0, 124.5, 121.6, 119.9, 117.7, 110.7, 110.5, 105.2 |

| 41.7 |

| 28.6 |

| 16.0 |

| 11.8 |

| IR (νₘₐₓ/cm⁻¹) |

| 3396 |

| 1813 |

Modulating Chemiluminescence Properties Through Structural Variation

Certain derivatives of 3-phenyl-1-benzofuran-2(3H)-one, belonging to the class of 2-coumaranones, are known to exhibit chemiluminescence. mdpi.com The intensity, duration, and color of the emitted light can be finely tuned by modifying the molecular structure.

The introduction of substituents on the aromatic core and strategic alterations of steric factors can modulate the reaction kinetics, leading to emissions ranging from a rapid flash to a prolonged glow. mdpi.com For instance, sterically demanding sidechains tend to produce a slow, glow-type chemiluminescence, while bulky alkyl groups on the benzene core can facilitate a fast, flash-type emission. mdpi.com

Furthermore, extending the π-conjugated system or modifying substituents on the aromatic core can shift the emission wavelength. Most 2-coumaranone derivatives emit in the deep blue region (around 420–450 nm), but structural modifications can shift this emission to green or even orange (up to 580 nm). mdpi.com

For example, a study on urea-based 2-coumaranones found that those with small urea moieties and para-substituents ranging from slightly deactivating to strongly activating exhibited medium to strong chemiluminescence. mdpi.com This highlights the sensitive dependence of chemiluminescent properties on the electronic nature of the substituents.

Applications of 5 Ethyl 3 Phenyl 1 Benzofuran 2 3h One and Its Derivatives in Chemical Science

Role as Versatile Intermediates in Complex Organic Synthesis

Derivatives of 3-phenyl-1-benzofuran-2(3H)-one are highly valued as versatile precursors in multi-step organic synthesis. Their core structure contains a lactone ring that can be strategically opened or modified, and a reactive C-H bond at the C3 position that allows for further functionalization. This reactivity makes them ideal building blocks for constructing intricate molecular frameworks.

Researchers have demonstrated the utility of 3-aryl benzofuran-2(3H)-ones as precursors in the synthesis of new classes of spirocyclic benzofuran-2-ones. researchgate.net Furthermore, these compounds can undergo cross-dehydrogenative coupling and amidation reactions to generate indolin-2-ones, a key structural motif in many biologically active compounds. researchgate.net Visible-light-promoted, three-component carbothiolation reactions involving benzofuranones have been developed to deliver sulfur-containing 3,3-disubstituted benzofuran-2(3H)-ones with high efficiency. researchgate.net The ability to readily synthesize the benzofuranone core from simple starting materials like phenols and mandelic acids further enhances their role as accessible and adaptable intermediates in the synthetic chemist's toolkit. researchgate.net

Building Blocks for Novel Heterocyclic Compounds

The benzofuranone skeleton serves as a foundational template for the synthesis of a diverse range of novel heterocyclic compounds. Through reactions that involve ring-opening, ring-expansion, or annulation, the core structure can be transformed into different heterocyclic systems. kyoto-u.ac.jpresearchgate.net These transformations provide access to molecules that would be challenging to synthesize through other routes.

The concept of "aromatic metamorphosis" has been applied to benzofurans, where the furan (B31954) ring is partially disassembled and reconstructed to introduce new heteroatoms, leading to the formation of unique boron-containing heterocycles like azaborins. kyoto-u.ac.jp The ring-opening of benzofurans is a significant area of research, offering direct synthetic pathways to valuable functionalized phenol (B47542) derivatives through transition metal-catalyzed cleavage of the C-O bond. researchgate.net Additionally, benzofuranone derivatives are key starting materials for constructing other complex heterocyclic systems, including pyrazoles and various thiazole (B1198619) derivatives, which are known to possess a wide range of pharmacological activities. researchgate.netmdpi.com

| Precursor | Reaction Type | Resulting Heterocycle |

| 3-Aryl-1-benzofuran-2(3H)-one | Cross-dehydrogenative coupling/Amidation | Indolin-2-one |

| Benzofuran (B130515) | Ring-opening/expansion with heteroatom insertion | Azaborin |

| 3-Oxopropanenitrile Benzofuran | Reaction with hydrazonoyl halides | Pyrazole |

| 2-Vinylbenzofuran | Iron-catalyzed C-H annulation/Ring-opening | Isoquinolone |

Contributions to Materials Science and Polymer Stabilization

The unique chemical properties of 3-aryl-1-benzofuran-2(3H)-one derivatives make them valuable components in the field of materials science, particularly in the stabilization of polymers and the creation of functional materials.

One of the most significant commercial applications of 3-aryl-1-benzofuran-2(3H)-one derivatives is as processing stabilizers and antioxidants for polymers, especially polypropylene (B1209903) (PP). doi.org The compound 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one (Irganox HP-136) is a prominent commercial example that functions as a highly efficient carbon-centered radical scavenger. researchgate.netchimia.chnih.govgoogle.com These stabilizers protect the polymer from degradation caused by heat, oxidation, or light during high-temperature processing and long-term use. google.com

The stabilizing effect is attributed to their ability to scavenge both carbon- and oxygen-centered radicals by donating the hydrogen atom at the 3-position, which converts the harmful radicals into less reactive species. researchgate.netchimia.ch Research into the structure-activity relationship has revealed key factors influencing their antioxidant efficiency.

Key Findings on Antioxidant Activity in Polypropylene:

Substituents on the 3-phenyl ring: Increasing the electron-donating ability of substituents on the 3-substituted benzene (B151609) ring enhances antioxidant activity. researchgate.netresearchgate.net

Steric Hindrance: A substituent at the 2'-position of the phenyl ring can create steric hindrance, which may prevent polymer radicals from attacking the antioxidant molecule, thereby weakening its activity. doi.orgresearchgate.net However, if the 2'-substituent can form an intramolecular hydrogen bond with the reactive hydrogen at the C3 position, this negative steric effect can be offset. researchgate.netresearchgate.net

The fused aromatic ring system of benzofuran derivatives provides a rigid and planar scaffold with tunable electronic properties, making them attractive for applications in optoelectronic materials. researchgate.net While research on 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one itself is specific, the broader class of benzofuran and fused furan compounds is utilized in the development of organic semiconductors. rsc.orgresearchgate.net These materials are integral to organic light-emitting diodes (OLEDs) and organic photovoltaics. rsc.orgmdpi.com The insertion of a furan ring into a conjugated system can increase rigidity and planarity, which enhances electronic delocalization along the molecular backbone—a desirable property for charge transport in electronic devices. researchgate.net

The chromophoric nature of the benzofuranone system and its derivatives has led to their use in the creation of dyes and pigments. Aurones, a class of natural products responsible for the golden pigmentation in some yellow flowers, are structural isomers of flavones and can be readily synthesized from benzofuranone precursors. nih.gov The extended π-conjugation in these molecules allows them to absorb light in the visible spectrum. Furthermore, benzofuran moieties have been incorporated into larger macrocyclic structures like phthalocyanines, which are widely used as intense blue-green dyestuffs in industries such as automotive paints and printing. researchgate.net

Luminescent Probes and Sensors Based on Chemiluminescence

The benzofuranone scaffold is a valuable platform for designing fluorescent and luminescent probes for detecting various analytes. rsc.org Certain benzofuranone compounds have been found to exhibit electrochemiluminescent properties. researchgate.net Derivatives can be functionalized to create chemosensors that signal the presence of specific metal ions through changes in their fluorescence. chemisgroup.usresearchgate.net For instance, benzofuran-based fluorescent dye molecules have been explored for use in optical sensor design, displaying large Stokes shifts that allow emitted fluorescence to be easily distinguished from excitation photons, resulting in a low background signal. chemisgroup.us

A notable application is the development of aurone-based fluorescent probes, synthesized from benzofuranones, for the detection of hydrogen sulfide (B99878) (H₂S). nih.gov These probes operate via the reduction of an azide (B81097) group to an amine by H₂S, which "turns on" the fluorescence of the molecule. This high sensitivity and selectivity make them useful tools for imaging and sensing in biological systems. nih.gov

Chemical Scaffold Design for Structural Diversity

The 3-phenyl-1-benzofuran-2(3H)-one core, the foundational structure of this compound, represents a "privileged scaffold" in medicinal chemistry. Such scaffolds are molecular frameworks that are able to bind to multiple biological targets, and thus serve as a robust starting point for the development of a diverse range of bioactive compounds. The strategic modification of this core structure allows for the systematic exploration of chemical space, leading to the generation of libraries of molecules with varied physicochemical properties and biological activities.

The structural versatility of the this compound scaffold arises from the potential for substitution at several key positions. The ethyl group at the C-5 position and the phenyl group at the C-3 position are just two of the possible functionalities that can be introduced to this core. The aromatic rings of the benzofuran system and the appended phenyl group, as well as the lactone ring, all offer opportunities for chemical modification. This allows for the fine-tuning of properties such as solubility, lipophilicity, and steric bulk, which in turn can influence the compound's pharmacokinetic profile and its interaction with biological targets.

Research into the synthesis of benzofuran and 2,3-dihydrobenzofuran (B1216630) scaffolds has highlighted the potential for creating diverse chemical libraries. researchgate.netacs.org By employing a variety of commercially available building blocks, such as substituted salicylaldehydes and aryl boronic acids, a wide array of derivatives can be generated. researchgate.netacs.orgacs.org This approach, known as diversity-oriented synthesis, is a powerful tool for drug discovery, as it enables the rapid generation of novel compounds for biological screening. researchgate.netacs.orgacs.org

The development of synthetic methodologies that allow for the regioselective preparation of benzofuranones with programmable substitution at any position further enhances the utility of this scaffold. oregonstate.edu Such methods provide precise control over the placement of functional groups, enabling the systematic investigation of structure-activity relationships (SAR). For instance, the synthesis of trisubstituted benzofuranones in synthetically useful yields has been reported, demonstrating the feasibility of creating complex substitution patterns around the core scaffold. oregonstate.edu

The following table illustrates the potential for generating structural diversity from a generalized 3-phenyl-1-benzofuran-2(3H)-one scaffold, based on synthetic strategies reported for related compounds. This demonstrates how variations in substituents on both the benzofuran ring and the phenyl ring can be achieved.

| Compound ID | R1 (Benzofuran Ring) | R2 (Phenyl Ring) | Synthetic Strategy |

| A | 5-Ethyl | Unsubstituted | Hypothetical target compound |

| B | 5-Methyl | Unsubstituted | Known derivative |

| C | 5-Acyl | Unsubstituted | Potential for anti-inflammatory agents acs.org |

| D | 5-Hydroxy | 4-Methoxy | Example of a synthesized 5-hydroxybenzofuran derivative thieme-connect.com |

| E | 5-Hydroxy | 4-(Trifluoromethyl) | Example of a synthesized 5-hydroxybenzofuran derivative thieme-connect.com |

| F | 5-Hydroxy | 3-Bromo | Example of a synthesized 5-hydroxybenzofuran derivative thieme-connect.com |

This table is illustrative and presents known derivatives of the broader 3-phenyl-1-benzofuran-2(3H)-one class to demonstrate the potential for creating structural diversity around the this compound scaffold.

The benzofuran scaffold is a key structural motif in many bioactive natural products and synthetic compounds. researchgate.netacs.org The ability to synthesize libraries of compounds based on this scaffold is of significant interest in organic and medicinal chemistry. researchgate.netacs.org The this compound structure, as a member of this class, holds promise as a starting point for the design and synthesis of new chemical entities with potential therapeutic applications.

Future Perspectives and Emerging Research Directions in 5 Ethyl 3 Phenyl 1 Benzofuran 2 3h One Chemistry

Development of Novel and Sustainable Synthetic Routes

While classical methods for benzofuranone synthesis exist, the future demands more efficient, scalable, and environmentally benign approaches. chemistryviews.org Modern organic synthesis is increasingly focused on "green" principles, minimizing waste and avoiding harsh reagents. rsc.orgresearchgate.net Research into the synthesis of 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one and its analogs is expected to embrace these principles.

Key areas of development include:

Catalytic Systems: There is a move away from stoichiometric reagents toward catalytic methods. This includes the use of transition metals like palladium and ruthenium, as well as metal-free approaches utilizing organocatalysts or iodine(III)-catalyzed oxidative cyclizations. organic-chemistry.orgnih.govnih.gov For instance, gold-catalyzed cycloisomerization of o-alkynyl phenols offers a flexible route to the benzofuranone core. chemistryviews.org

One-Pot Reactions: Combining multiple synthetic steps into a single operation, or "one-pot" process, improves efficiency and reduces waste. researchgate.net Novel cascade reactions, such as those involving a Diels-Alder cycloaddition followed by elimination and retro-cycloaddition, present a sophisticated strategy for creating highly substituted benzofuranones with precise regiochemical control. oregonstate.edu

Alternative Energy Sources: Techniques like microwave irradiation and ultrasound assistance are being explored to accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. researchgate.netorganic-chemistry.org

| Synthetic Strategy | Key Features | Potential Advantages | Reference Example |

|---|---|---|---|

| Flow Chemistry | Continuous processing in microreactors, use of heterogeneous catalysts. | Enhanced safety, scalability, improved yield and purity. | Sequential continuous-flow synthesis of 3-aryl benzofuranones using Amberlyst-15H catalyst. nih.gov |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce chemical reactions. | Reduced reaction times, milder conditions, considered a green technique. | One-pot synthesis of 2-substituted benzofurans via sequential coupling reactions. researchgate.net |

| Diels-Alder Cascade | Reaction of 3-hydroxy-2-pyrones with nitroalkenes. | High regioselectivity, ability to create complex substitution patterns. | Regioselective preparation of benzofuranones with programmable substitution. oregonstate.edu |

| Metal-Free Cyclization | Treatment of benzofurans with alcohols or acids, or use of hypervalent iodine reagents. | Avoids toxic and expensive metal catalysts, often milder conditions. | Conversion of benzofurans to benzofuranones without a metal catalyst. chemistryviews.orgorganic-chemistry.org |

Exploration of Unprecedented Reactivity Patterns

Beyond its synthesis, the this compound molecule is a versatile scaffold for further chemical transformations. Future research will likely focus on leveraging its inherent reactivity to build more complex molecular architectures.

An exciting avenue is the use of the benzofuranone core in multicomponent and cycloaddition reactions. For example, derivatives of benzofuranone can participate in [3+2] azomethine ylide cycloaddition reactions to produce complex spiro-pyrrolidine compounds, which are of significant interest in medicinal chemistry. mdpi.com Exploring the reactivity of the exocyclic double bond in related benzylidene-benzofuranones has opened pathways to a variety of heterocyclic systems through reactions with nitrogen nucleophiles. researchgate.net The specific ethyl and phenyl substituents on the target molecule could sterically and electronically influence the outcomes of such reactions, leading to novel derivatives.

Furthermore, the lactone ring within the benzofuranone structure is susceptible to ring-opening reactions, for instance, with reagents like hydrazine hydrate. researchgate.net This reactivity can be exploited to convert the cyclic scaffold into linear structures that can serve as precursors for other classes of compounds, expanding the synthetic utility of this compound as a versatile chemical intermediate.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly indispensable tool in modern drug discovery and materials science. nih.gov For this compound, advanced computational modeling can accelerate research by predicting its properties and guiding experimental work.

Density Functional Theory (DFT): DFT studies can be employed to understand the electronic structure of the molecule. This can help elucidate reaction mechanisms, predict spectroscopic properties, and rationalize observed biological activities. For instance, DFT has been used on other furanone derivatives to reveal that a high capability for electron transfer is a key property for inhibiting cancer cell proliferation. rsc.org

Molecular Docking: If a biological target is hypothesized, molecular docking simulations can predict how this compound might bind to the active site of a protein or enzyme. This is a standard computational technique used to screen for potential drug candidates, as demonstrated with other benzofuran (B130515) derivatives designed as dual PI3K/VEGFR2 inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of derivatives of this compound, QSAR models can be developed to correlate specific structural features with their biological activity, guiding the design of more potent compounds.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering significant advantages in safety, efficiency, and scalability. nih.govresearchgate.net The synthesis of this compound is an ideal candidate for adaptation to a flow process.

A continuous-flow system for producing 3-aryl benzofuranones has already been successfully developed. nih.gov This system utilized a heterogeneous catalyst (Amberlyst-15H) that could be reused for multiple runs without deactivation, demonstrating the sustainability of the approach. nih.gov Such a setup allows for precise control over reaction parameters like temperature, pressure, and residence time, often leading to higher yields and purity compared to batch methods. Automating this flow synthesis would further enhance productivity and reproducibility, enabling the rapid generation of a library of analogs for screening purposes.

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; often requires re-optimization of conditions. | Easier; achieved by running the system for a longer time. nih.gov |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior heat transfer. researchgate.net |

| Efficiency & Yield | Variable; may be affected by inefficient mixing and heat transfer. | Often higher yields and purity due to precise process control. nih.gov |

| Catalyst Handling | Homogeneous catalysts can be difficult to separate and reuse. | Ideal for packed-bed heterogeneous catalysts, allowing for easy recovery and reuse. nih.gov |

Expanding Applications in Advanced Materials

While much of the focus on benzofuran derivatives has been in pharmacology, their unique chemical structures also make them attractive building blocks for advanced materials. nih.gov The aromatic nature and potential for functionalization of this compound suggest several intriguing applications.

Organic Electronics: Benzofuran-containing compounds have been investigated for use in optical devices. nih.gov The conjugated system within the molecule could be modified and extended to create organic semiconductors or emitters for use in organic light-emitting diodes (OLEDs) or field-effect transistors.

Fluorescent Sensors: Substituted benzofurans are known to have applications as fluorescent agents. medcraveonline.com By introducing specific functional groups onto the this compound scaffold, it may be possible to design chemosensors that exhibit a fluorescent response upon binding to specific ions or molecules.

Functional Polymers: The molecule could be functionalized with polymerizable groups and incorporated into polymer chains. This could lead to materials with tailored thermal, optical, or mechanical properties. For example, incorporating the benzofuranone moiety could enhance the thermal stability or introduce specific biological properties, such as creating antimicrobial surfaces for textiles. researchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| (Z)-3-benzylidenebenzofuran-2(3H)-one |

| 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one (Irganox HP-136) |

| (3Z)-3-((benzo oregonstate.edunih.govdioxol-6-yl)methylene)-5-phenylfuran-2(3H)-one |

| ninhydrin (B49086) |

| sarcosine |

| Amberlyst-15H |

Q & A

Basic Research Questions

What are the recommended synthetic strategies for 5-ethyl-3-phenyl-1-benzofuran-2(3H)-one?

The synthesis of benzofuran-2(3H)-one derivatives often involves cyclization reactions or oxidation of precursor benzofurans. For example, 3-(Methoxymethylene)-2(3H)-benzofuranone can be synthesized via oxidation of sulfanyl derivatives using 3-chloroperoxybenzoic acid in dichloromethane at controlled temperatures, followed by purification via column chromatography (hexane–ethyl acetate) . Similar methodologies can be adapted for 5-ethyl-3-phenyl derivatives by substituting starting materials with ethyl and phenyl groups. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical to improving yield and purity .

How is the molecular structure of this compound characterized?

X-ray crystallography is the gold standard for structural elucidation. For benzofuranone analogs, single crystals are grown via slow evaporation of diisopropyl ether or similar solvents. Key parameters include planar deviations (e.g., benzofuran ring planarity: ±0.006 Å) and dihedral angles between substituents (e.g., 80.96° between benzofuran and phenyl rings in sulfonyl derivatives). Refinement using software like SHELXL-97 with riding H-atom models ensures accuracy . Crystallographic data should be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC) for validation .

What safety protocols are essential when handling this compound?

Safety data sheets (SDS) for structurally similar compounds emphasize:

- Ventilation : Use fume hoods to prevent inhalation .

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact .

- First Aid : In case of exposure, rinse affected areas with water and seek medical attention, providing the SDS to healthcare providers .

- Storage : Keep in airtight containers away from ignition sources .

Advanced Research Questions

How can non-covalent interactions influence the solid-state properties of this compound?

In crystal packing, π-π stacking (centroid distances: 3.6–3.8 Å) and C–H···O hydrogen bonding between inversion-related dimers stabilize the lattice . These interactions affect solubility, melting points, and reactivity. For instance, π-π interactions in sulfonyl derivatives reduce solubility in nonpolar solvents. Computational tools (e.g., Mercury, CrystalExplorer) can model these interactions to predict crystallinity and design co-crystals for improved bioavailability .

What methodologies optimize functionalization at the 3-position of benzofuran-2(3H)-one?

Functionalization often involves nucleophilic substitution or transition-metal-catalyzed coupling. For example:

- Sulfonylation : React sulfanyl precursors with oxidizing agents (e.g., 3-chloroperoxybenzoic acid) under low temperatures to avoid side reactions .

- Amination : Use Buchwald-Hartwig coupling with palladium catalysts to introduce amino groups .

Reaction monitoring via TLC and HPLC ensures regioselectivity, while column chromatography isolates products .

How can computational methods validate experimental crystallographic data?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) predict bond lengths, angles, and electronic properties. Comparing computed parameters (e.g., planar deviations ±0.01 Å) with experimental XRD data identifies discrepancies. For example, torsional angles in benzofuran derivatives may deviate due to crystal packing forces not modeled in gas-phase computations . Cross-referencing with CCDC entries (e.g., CCDC 1505246) ensures reproducibility .

What strategies enhance the compound’s utility as a building block in drug discovery?

Derivatization focuses on modifying the ethyl and phenyl groups to tune bioactivity:

- Bioisosteric Replacement : Substitute the ethyl group with fluorinated or heterocyclic moieties to improve metabolic stability .

- Pharmacophore Integration : Introduce hydrogen-bond donors (e.g., hydroxyl, carbonyl groups) at the 5-position to enhance target binding .

Biological assays (e.g., enzyme inhibition, cytotoxicity) guide optimization, while ADMET predictions prioritize synthetically feasible candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.